molecular formula C16H15NO5 B12720578 Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester CAS No. 88599-72-8

Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester

Cat. No.: B12720578
CAS No.: 88599-72-8
M. Wt: 301.29 g/mol
InChI Key: JNTODINSBSEXBK-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester is an organic compound with a complex structure It is a derivative of benzoic acid and contains an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-ethoxyphenol with benzoic acid derivatives in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification process. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed in biological systems to release the active benzoic acid derivative, which can then interact with enzymes or receptors. The compound may also undergo metabolic transformations that enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-ethoxyphenyl ester: Lacks the aminocarbonyl group, making it less reactive in certain biological systems.

    Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methoxyphenyl ester: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.

Uniqueness

Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester is unique due to the presence of both the aminocarbonyl and ethoxy groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

88599-72-8

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

(4-ethoxyphenyl) 2-carbamoyloxybenzoate

InChI

InChI=1S/C16H15NO5/c1-2-20-11-7-9-12(10-8-11)21-15(18)13-5-3-4-6-14(13)22-16(17)19/h3-10H,2H2,1H3,(H2,17,19)

InChI Key

JNTODINSBSEXBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)N

Origin of Product

United States

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